Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)
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Overview
Description
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 1-(4-methylphenoxy)ethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) typically involves the reaction of cyclopentanone with 4-methylphenoxyacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the enolate ion of cyclopentanone attacks the carbonyl carbon of 4-methylphenoxyacetaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2-methyl-: Similar structure but with a methyl group instead of the 1-(4-methylphenoxy)ethylidene group.
Cyclopentanone, 2-(1-methylpropyl)-: Contains a 1-methylpropyl group instead of the 1-(4-methylphenoxy)ethylidene group.
Uniqueness
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) is unique due to the presence of the 1-(4-methylphenoxy)ethylidene group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16O2 |
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Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2E)-2-[1-(4-methylphenoxy)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O2/c1-10-6-8-12(9-7-10)16-11(2)13-4-3-5-14(13)15/h6-9H,3-5H2,1-2H3/b13-11+ |
InChI Key |
IQKUBDXQFZGCFJ-ACCUITESSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O/C(=C/2\CCCC2=O)/C |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=C2CCCC2=O)C |
Origin of Product |
United States |
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